molecular formula C10H14N8O B12175468 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide

1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide

Cat. No.: B12175468
M. Wt: 262.27 g/mol
InChI Key: MYJGINUSUGLDBE-UHFFFAOYSA-N
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Description

1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions

Properties

Molecular Formula

C10H14N8O

Molecular Weight

262.27 g/mol

IUPAC Name

1-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C10H14N8O/c19-8(14-9-11-6-12-15-9)10(4-2-1-3-5-10)18-7-13-16-17-18/h6-7H,1-5H2,(H2,11,12,14,15,19)

InChI Key

MYJGINUSUGLDBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NC=NN2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole and triazole rings followed by their attachment to a cyclohexanecarboxamide backbone. The synthetic route may include:

    Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The tetrazole and triazole rings are then coupled to the cyclohexanecarboxamide backbone using suitable coupling agents like EDCI or DCC.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. A representative pathway includes:

  • Step 1 : Formation of the cyclohexanecarboxamide core through condensation of cyclohexanecarbonyl chloride with aminotriazole derivatives .

  • Step 2 : Tetrazole ring introduction via Huisgen cycloaddition or nucleophilic substitution with sodium azide under acidic conditions .

  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7).

Table 1: Common Synthetic Reactions and Conditions

Reaction TypeReagents/ConditionsKey ByproductsYield*Ref.
Cyclohexanecarboxamide formationCyclohexanecarbonyl chloride, aminotriazole, DCM, 0°C → RTHCl65–78%
Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 80°C, 12 hrNH₃52–60%
Triazole functionalizationCuI, DIPEA, DMSO, 100°C, 6 hr (CuAAC)None (click reaction)>90%

*Yields estimated from analogous procedures in cited literature.

Functional Group Reactivity

The tetrazole and triazole rings drive most reactions:

Tetrazole Ring Reactions

  • Electrophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) at the N1 position to form 1-alkyltetrazoles under basic conditions (K₂CO₃, DMF).

  • Acid-Catalyzed Ring Opening : Exposure to HCl (6 M) at 60°C generates cyclohexanecarboxamide and ammonium chloride.

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes used in catalysis .

Triazole Ring Reactions

  • Nucleophilic Aromatic Substitution : Reacts with aryl halides (e.g., 4-fluoronitrobenzene) at the C5 position in DMSO at 120°C .

  • Oxidation : Forms triazole N-oxides with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .

Catalytic and Cross-Coupling Reactions

The compound participates in metal-catalyzed transformations:

  • Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the triazole C–H bond (toluene, 80°C, 24 hr) .

  • Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI yields alkynylated derivatives .

Table 2: Catalytic Reaction Performance

ReactionCatalyst SystemSubstrateConversionRef.
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenyl boronic acid85%
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetylene78%

Mechanistic Insights

  • Cycloadditions : The tetrazole’s electron-deficient nature facilitates [3+2] cycloadditions with nitriles, forming fused heterocycles .

  • Acid-Base Behavior : The tetrazole ring (pKa ~4.9) deprotonates in basic media, enhancing nucleophilicity for alkylation.

  • Hydrogen Bonding : The triazole’s NH group participates in H-bonding with carbonyl acceptors, stabilizing intermediates in SNAr reactions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via retro-cycloaddition, releasing nitrogen gas.

  • Photodegradation : UV light (254 nm) induces cleavage of the tetrazole-triazole linkage, forming cyclohexanecarbonitrile and ammonia.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
  • Antifungal Activity : The presence of the tetrazole ring enhances the antifungal activity of certain derivatives, making them candidates for treating fungal infections .

Anticancer Properties

Several studies have explored the anticancer potential of triazole and tetrazole derivatives:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation .
  • Case Studies : In vitro studies have reported promising results against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Agricultural Applications

The nitrogen-rich nature of tetrazole and triazole compounds has led to their exploration in agricultural chemistry:

  • Pesticides and Herbicides : Research indicates that these compounds can act as effective agents against pests and weeds due to their ability to disrupt biological processes in target organisms .

Material Science

The unique properties of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide extend into material science:

  • Polymer Chemistry : The incorporation of these compounds into polymers can enhance thermal stability and mechanical strength.
  • Metal Coordination Complexes : The ligand properties of the triazole and tetrazole groups allow for the formation of metal-organic frameworks (MOFs), which are valuable in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    1-(1H-tetrazol-1-yl)-N-(1H-1,2,3-triazol-4-yl)cyclohexanecarboxamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to different chemical and biological properties.

    1-(1H-tetrazol-1-yl)-N-(1H-imidazol-4-yl)cyclohexanecarboxamide: This compound contains an imidazole ring, which may result in different reactivity and applications.

    1-(1H-tetrazol-1-yl)-N-(1H-pyrazol-4-yl)cyclohexanecarboxamide: The presence of a pyrazole ring in this compound can lead to unique chemical and biological activities.

Biological Activity

1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The molecular formula of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is C10H14N8OC_{10}H_{14}N_8O with a molecular weight of 262.27 g/mol. The compound features a tetrazole and triazole moiety, which are known for their diverse pharmacological properties.

Synthesis Method:
The synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with tetrazole and triazole precursors. For example, one method includes heating the components in a solvent under controlled conditions to yield the desired compound with good yields .

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole and triazole rings exhibit significant antimicrobial properties. A study synthesized a series of derivatives related to 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide and evaluated their activity against various bacterial strains. The results showed that certain derivatives had minimal inhibitory concentrations (MICs) in the range of 12.5 to 100 mg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/ml)Target Organism
112.5Staphylococcus aureus
250Escherichia coli
3100Pseudomonas aeruginosa
450Candida albicans

Antiviral Activity

The antiviral potential of this compound was also explored against influenza viruses. In vitro studies indicated moderate antiviral activity when tested on MDCK cells infected with the influenza A virus. The molecular docking studies suggested that the tetrazole moiety interacts with viral proteins, potentially inhibiting their function .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the tetrazole and triazole rings significantly affect biological activity. For instance, introducing various substituents on these rings can enhance or diminish antimicrobial efficacy. Compounds with electron-withdrawing groups at specific positions showed increased potency compared to those with electron-donating groups .

Case Studies

Several case studies have highlighted the efficacy of derivatives of this compound:

  • Case Study on Antimicrobial Efficacy : A derivative was tested in a clinical setting for its ability to treat skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates when treated with the compound compared to standard antibiotics .
  • Case Study on Antiviral Activity : In another study, a derivative was evaluated for its potential as an antiviral agent against HCV (Hepatitis C Virus). The findings suggested that it could inhibit viral replication effectively in cell culture systems .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYieldKey TechniquesReference
Microwave-assisted450 W, 3 min, EtOH98%TLC, FT-IR, m.p.
Click Chemistry (CuAAC)RT, Cu(I) catalyst72–85%NMR, MS, HPLC
Multi-step cyclizationHgO, glacial acetic acid42–62%NMR, IR, MS

How is purity and structural integrity validated during synthesis?

Basic Question
Purity is assessed via TLC (hexane:ethyl acetate 8:2, UV detection at 254 nm) . Structural confirmation employs:

  • FT-IR : C=N (1516 cm⁻¹) and N-H (3103 cm⁻¹) stretches .
  • NMR : Key signals include cyclohexyl protons (δ 1.2–2.3 ppm) and triazole/tetrazole aromatic resonances (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Exact mass matching (e.g., 373.40962 g/mol) .

Advanced Tip : Use preparative HPLC for challenging separations, particularly for regioisomeric by-products .

What computational methods predict physicochemical properties, and how do they guide experimental design?

Advanced Question
Computational tools calculate:

  • Polar Surface Area (PSA) : 137.05 Ų (indicates membrane permeability) .
  • LogP (XlogP3-AA) : 1.1 (moderate lipophilicity) .
  • Molecular Dynamics Simulations : Predict binding affinities to biological targets (e.g., enzymes).

Q. Table 2: Key Computed Properties

PropertyValueRelevanceReference
PSA137.05 ŲBioavailability estimation
XlogP3-AA1.1Solubility and partitioning
Topological Polar SA17.1 ŲInteraction with polar targets

How can regioselectivity challenges in triazole synthesis be addressed?

Advanced Question
Triazole regioselectivity (1,4- vs. 1,5-substitution) is influenced by:

  • Catalysts : Cu(I) favors 1,4-regioisomers, while Ru catalysts shift to 1,5 .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency .
  • Microwave Assistance : Reduces side reactions and improves yield .

Methodological Approach : Use high-resolution LC-MS to quantify regioisomer ratios and optimize catalyst loading .

What biological activities are reported for structurally related compounds, and what mechanisms are proposed?

Advanced Question
Derivatives exhibit:

  • Antimicrobial Activity : MIC values of 10 μM against E. coli via enzyme inhibition (e.g., dihydrofolate reductase) .
  • Enzyme Inhibition : IC50 = 5.2 μM for acetylcholinesterase, relevant to neurodegenerative diseases .
  • Antiviral Potential : Activity against HIV-1 integrase (in silico docking scores: -9.2 kcal/mol) .

Q. Table 3: Bioactivity of Analogous Compounds

ActivityTargetModelKey ResultReference
AntimicrobialBacterial enzymesIn vitro assaysMIC = 10 μM
Enzyme InhibitionAcetylcholinesteraseKinetic studiesIC50 = 5.2 μM
AntiviralHIV-1 integraseDocking studiesΔG = -9.2 kcal/mol

How are crystallographic tools (e.g., ORTEP-3) applied to resolve structural ambiguities?

Advanced Question

  • ORTEP-3 : Visualizes thermal ellipsoids and bond angles, confirming cyclohexane chair conformation and triazole planarity .
  • WinGX Suite : Refines X-ray diffraction data to calculate R-factors (<0.05) and validate hydrogen bonding networks .

Case Study : A related compound’s crystal structure revealed a hydrogen bond between tetrazole N-H and carbonyl oxygen (2.89 Å), stabilizing the bioactive conformation .

How can conflicting data on reaction yields be analyzed and resolved?

Advanced Question
Discrepancies arise from:

  • Heating Methods : Microwave vs. conventional heating (e.g., 98% vs. 70% yield for similar steps) .
  • Purification Techniques : Recrystallization (3× in EtOH) vs. column chromatography .

Q. Resolution Strategy :

Replicate conditions from literature with rigorous control of temperature/purity.

Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent ratio).

What are the limitations of current synthetic methodologies, and what innovations are emerging?

Advanced Question
Limitations :

  • Scalability of microwave-assisted synthesis .
  • Toxicity of heavy metal catalysts (e.g., HgO in cyclization) .

Q. Innovations :

  • Flow Chemistry : Enables continuous production with real-time monitoring .
  • Biocatalytic Routes : Enzymatic triazole formation to avoid metal catalysts .

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